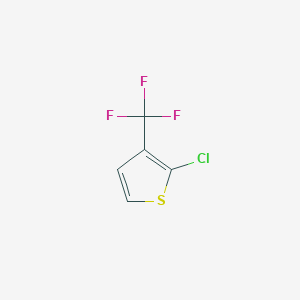

2-Chloro-3-trifluoromethyl-thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3-trifluoromethyl-thiophene is a halogenated thiophene derivative characterized by the presence of a chlorine atom at the second position and a trifluoromethyl group at the third position of the thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and stability, making them valuable in various chemical applications.

Synthetic Routes and Reaction Conditions:

Halogenation and Trifluoromethylation: The compound can be synthesized through the halogenation of thiophene followed by trifluoromethylation

Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group onto the thiophene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction of the compound can lead to the formation of this compound derivatives with reduced oxidation states.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Reduced Derivatives: Resulting from reduction reactions.

Substituted Derivatives: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- 2-Chloro-3-trifluoromethyl-thiophene serves as a versatile building block in the synthesis of complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Reactivity and Functionalization

- The presence of chlorine and trifluoromethyl groups enhances its reactivity, facilitating nucleophilic and electrophilic substitutions. This compound can participate in:

- Suzuki-Miyaura Coupling: Used to form biaryl compounds.

- Nucleophilic Substitution Reactions: Producing various substituted thiophenes.

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Nucleophilic Substitution | Substitution of chlorine with nucleophiles | Polar aprotic solvents, e.g., DMSO |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | Palladium catalysts, boronic acids |

| Oxidation/Reduction | Modifying the thiophene ring | Various oxidizing/reducing agents |

Biological Applications

Medicinal Chemistry

- The compound has potential applications in drug development due to its structural features. Preliminary studies have indicated that halogenated thiophenes can exhibit:

- Antimicrobial Activity: Inhibiting the growth of certain pathogens.

- Anticancer Potential: Interacting with biological targets involved in cancer pathways.

Mechanism of Action

- The mechanisms through which this compound exerts its biological effects may include:

- Enhanced binding to target proteins due to electronegative halogens.

- Modulation of signaling pathways related to cell proliferation and apoptosis.

Material Science

Polymeric Applications

- Research has shown that derivatives of thiophenes can be used to create polymeric films with specific electronic properties. For instance, polymeric layers derived from thiophenes are being studied for their applications in sensors and electrochemical devices.

Electrochemical Sensors

- Modified electrodes using thiophene derivatives have demonstrated enhanced sensitivity for detecting synthetic stimulants. This application is significant in analytical chemistry for drug detection.

Case Studies

-

Antimicrobial Studies:

A study focused on the antimicrobial properties of halogenated thiophenes showed significant activity against various bacterial strains. Although specific data for this compound is limited, the findings suggest its potential for further exploration in this area. -

Anticancer Research:

Research into similar thiophene derivatives indicates their ability to inhibit cancer cell proliferation. While direct studies on this compound are scarce, its structural similarities to known anticancer agents warrant further investigation into its therapeutic potential. -

Electrochemical Detection:

A recent study demonstrated that electrodes modified with a polymer derived from thiophenes exhibited high sensitivity in detecting concentrations of synthetic stimulants, showcasing the practical applications of this compound in sensor technology.

Mecanismo De Acción

The mechanism by which 2-Chloro-3-trifluoromethyl-thiophene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Comparación Con Compuestos Similares

2-Chloro-4-trifluoromethyl-thiophene: Similar structure with the trifluoromethyl group at the fourth position.

3-Chloro-2-trifluoromethyl-thiophene: Similar structure with the chlorine atom at the third position.

2-Bromo-3-trifluoromethyl-thiophene: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 2-Chloro-3-trifluoromethyl-thiophene is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups at adjacent positions on the thiophene ring provides distinct chemical properties compared to other similar compounds.

Actividad Biológica

2-Chloro-3-trifluoromethyl-thiophene is a halogenated thiophene derivative notable for its unique electronic properties and potential biological activities. This compound, characterized by the presence of chlorine and trifluoromethyl groups, has garnered attention in medicinal chemistry and organic synthesis due to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C5HClF3S. The structure features a five-membered aromatic ring containing sulfur, with the chlorine atom at the 2-position and a trifluoromethyl group at the 3-position. This arrangement significantly influences the compound's electronic characteristics and reactivity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in antimicrobial and anticancer domains. The presence of halogens is known to enhance biological interactions, making such compounds valuable in drug development.

Antimicrobial Activity

Halogenated compounds, including thiophenes, have shown promising antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains. The mechanism of action is often attributed to the disruption of cellular membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 40 µg/mL | |

| P. aeruginosa | 45 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with trifluoromethyl groups have been associated with enhanced potency against cancer cell lines due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Table 2: Anticancer Activity Against Various Cell Lines

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Halogenated thiophenes can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cancer cell growth.

- Signal Transduction Modulation : By affecting signaling pathways, these compounds can induce apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of various halogenated thiophenes against multidrug-resistant bacterial strains, suggesting that modifications like chlorination and trifluoromethylation enhance their antimicrobial efficacy.

- Anticancer Research : Another investigation focused on the effects of trifluoromethylated thiophenes on human leukemia cells, demonstrating significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Propiedades

IUPAC Name |

2-chloro-3-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3S/c6-4-3(1-2-10-4)5(7,8)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDUFCQPCLPLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.